molecular formula C12H13N3O2 B2369640 Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate CAS No. 2248294-27-9

Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate

Cat. No. B2369640
CAS RN: 2248294-27-9
M. Wt: 231.255
InChI Key: SWKLBUCIYAARGU-UHFFFAOYSA-N
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Description

Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole-based inhibitor that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for drug development and other applications.

Mechanism of Action

Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate works by binding to the active site of the target enzyme, thereby preventing it from carrying out its normal function. The binding of this compound to the enzyme is reversible, allowing for the restoration of enzyme activity once the inhibitor is removed.
Biochemical and Physiological Effects:
In addition to its inhibitory activity against enzymes, this compound has also been shown to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate in lab experiments is its potent inhibitory activity against enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and asthma. Another area of interest is the use of this compound as a tool for studying the role of specific enzymes in various biological processes. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound, as well as its potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate can be achieved through several methods, including the reaction of 4-aminobenzoic acid with 1-methyl-3-pyrazolylboronic acid, followed by the addition of methyl iodide. Another method involves the reaction of 4-bromoaniline with 1-methyl-3-pyrazolecarboxaldehyde, followed by the addition of methylamine.

Scientific Research Applications

Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate has been extensively studied for its potential applications in various fields, including drug development, biochemistry, and molecular biology. One of the primary applications of this compound is its use as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to the development of anti-inflammatory drugs.

properties

IUPAC Name

methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-8-7-11(14-15)13-10-5-3-9(4-6-10)12(16)17-2/h3-8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKLBUCIYAARGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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